molecular formula C10H12N2Na2O3 B089724 Sodium 5-allyl-5-isopropylbarbiturate CAS No. 125-88-2

Sodium 5-allyl-5-isopropylbarbiturate

Cat. No. B089724
CAS RN: 125-88-2
M. Wt: 233.22 g/mol
InChI Key: HLFOAHHCDKJHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-allyl-5-isopropylbarbiturate (AIB) is a barbiturate derivative that has been extensively studied for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 278.3 g/mol. AIB has been used in scientific research for its sedative and anesthetic properties, as well as for its ability to modulate neurotransmitter systems in the brain.

Mechanism Of Action

The exact mechanism of action of Sodium 5-allyl-5-isopropylbarbiturate is not fully understood, but it is thought to enhance the activity of GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activity is essential for maintaining normal brain function. Sodium 5-allyl-5-isopropylbarbiturate has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and sedation.

Biochemical And Physiological Effects

Sodium 5-allyl-5-isopropylbarbiturate has a number of biochemical and physiological effects, including sedation, anesthesia, and modulation of neurotransmitter systems in the brain. It has been shown to have a rapid onset of action and a short duration of effect, making it useful for short-term sedation and anesthesia. Sodium 5-allyl-5-isopropylbarbiturate has also been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and sedation.

Advantages And Limitations For Lab Experiments

Sodium 5-allyl-5-isopropylbarbiturate has a number of advantages and limitations for lab experiments. Its rapid onset of action and short duration of effect make it useful for short-term sedation and anesthesia. However, its sedative properties may interfere with some experimental protocols. Additionally, Sodium 5-allyl-5-isopropylbarbiturate has been shown to enhance the activity of GABA receptors, which may complicate the interpretation of some experimental results.

Future Directions

There are a number of future directions for research on Sodium 5-allyl-5-isopropylbarbiturate. One area of interest is the development of new barbiturate derivatives that have improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the activity of Sodium 5-allyl-5-isopropylbarbiturate and other barbiturate derivatives. Finally, there is a need for further research on the potential therapeutic uses of Sodium 5-allyl-5-isopropylbarbiturate and other barbiturate derivatives, particularly in the area of sedation and anesthesia.

Synthesis Methods

Sodium 5-allyl-5-isopropylbarbiturate can be synthesized by reacting 5-allyl-5-isopropylbarbituric acid with sodium hydroxide in water. The resulting sodium salt of Sodium 5-allyl-5-isopropylbarbiturate is then isolated and purified by recrystallization. The synthesis of Sodium 5-allyl-5-isopropylbarbiturate is well-established and has been reported in the literature.

Scientific Research Applications

Sodium 5-allyl-5-isopropylbarbiturate has been used in scientific research for its sedative and anesthetic properties. It has been shown to have a rapid onset of action and a short duration of effect, making it useful for short-term sedation and anesthesia. Sodium 5-allyl-5-isopropylbarbiturate has also been studied for its ability to modulate neurotransmitter systems in the brain, including the GABAergic system. It has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission.

properties

CAS RN

125-88-2

Product Name

Sodium 5-allyl-5-isopropylbarbiturate

Molecular Formula

C10H12N2Na2O3

Molecular Weight

233.22 g/mol

IUPAC Name

sodium;5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H14N2O3.Na/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14;/h4,6H,1,5H2,2-3H3,(H2,11,12,13,14,15);/q;+1

InChI Key

HLFOAHHCDKJHCJ-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)CC=C.[Na+]

Canonical SMILES

CC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+]

Other CAS RN

125-88-2

Related CAS

77-02-1 (Parent)

Origin of Product

United States

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